molecular formula C18H22N2O2 B2428645 N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide CAS No. 1311893-97-6

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide

カタログ番号 B2428645
CAS番号: 1311893-97-6
分子量: 298.386
InChIキー: DVULINQSNRZUQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide, also known as CX-5461, is a small molecule inhibitor that is currently being studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to explore its potential applications.

作用機序

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide selectively inhibits RNA polymerase I by binding to a specific site on the enzyme. This binding prevents the enzyme from transcribing ribosomal RNA, which is required for the production of ribosomes. Without functional ribosomes, cancer cells are unable to synthesize proteins and undergo cell division, leading to cell death.
Biochemical and Physiological Effects
In preclinical studies, N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has been shown to induce apoptosis in cancer cells, reduce tumor growth, and increase survival rates in animal models. Additionally, N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective cancer therapeutic.

実験室実験の利点と制限

One advantage of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide is its selectivity for RNA polymerase I, which reduces the potential for off-target effects. However, one limitation is its relatively low potency, which may require high concentrations to achieve therapeutic effects. Additionally, the mechanism of action of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide may be influenced by the genetic background of cancer cells, which could affect its efficacy in different types of cancer.

将来の方向性

Future research on N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide will focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide in cancer patients.
2. Identification of biomarkers that can predict which patients are most likely to respond to N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide.
3. Development of more potent analogs of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide that may be more effective as cancer therapeutics.
4. Investigation of the potential use of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide in combination with other cancer treatments, such as chemotherapy or immunotherapy.
Conclusion
N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide is a promising cancer therapeutic that has shown selective inhibition of RNA polymerase I and has demonstrated anticancer activity in preclinical studies. Further research is needed to evaluate its safety and efficacy in clinical trials and to identify ways to optimize its use as a cancer therapeutic.

合成法

The synthesis of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide involves several steps, including the reaction of cyclobutanone with cyanide to form 1-cyanocyclobutanol, which is then reacted with N-methyl-4-(2,5-dimethylphenyl)-4-oxobutanamide to form the final product.

科学的研究の応用

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has been shown to have a selective inhibitory effect on RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which is essential for cancer cell growth and proliferation. As a result, N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has shown potential as a cancer therapeutic agent.

特性

IUPAC Name

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-5-6-14(2)15(11-13)16(21)7-8-17(22)20(3)18(12-19)9-4-10-18/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVULINQSNRZUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。